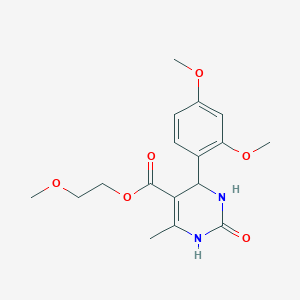oxan-4-YL]ethyl})amine](/img/structure/B11589820.png)
[(3,4-Dimethoxyphenyl)methyl]({2-[4-phenyl-2-(propan-2-YL)oxan-4-YL]ethyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxyphenyl)methyloxan-4-YL]ethyl})amine is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)methyloxan-4-YL]ethyl})amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 3,4-Dimethoxyphenylmethyl group: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the oxane ring: The oxane ring can be synthesized via the reaction of 4-phenyl-2-(propan-2-yl)oxane with an appropriate alkylating agent.
Coupling of the two fragments: The final step involves the coupling of the 3,4-dimethoxyphenylmethyl group with the oxane ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dimethoxyphenyl)methyloxan-4-YL]ethyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3,4-Dimethoxyphenyl)methyloxan-4-YL]ethyl})amine has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of (3,4-Dimethoxyphenyl)methyloxan-4-YL]ethyl})amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(3,4-Dimethoxyphenyl)methyloxan-4-YL]ethyl})amine is unique due to its specific combination of aromatic and aliphatic components, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propiedades
Fórmula molecular |
C25H35NO3 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine |
InChI |
InChI=1S/C25H35NO3/c1-19(2)24-17-25(13-15-29-24,21-8-6-5-7-9-21)12-14-26-18-20-10-11-22(27-3)23(16-20)28-4/h5-11,16,19,24,26H,12-15,17-18H2,1-4H3 |
Clave InChI |
HKZGFXRTZIEFRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC(CCO1)(CCNCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11589737.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11589741.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11589743.png)
![1'-(morpholin-4-ylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B11589760.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B11589767.png)
![Ethyl 4-(4-chlorophenyl)-2-({2-[7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B11589775.png)
![9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B11589780.png)

![2-[(2-Fluorophenoxy)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11589788.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11589790.png)
![N,N'-bis(4-chlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11589791.png)
![methyl 4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B11589797.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine](/img/structure/B11589799.png)

